N-(4-Nitrophenyl)propionamide
Overview
Description
N-(4-Nitrophenyl)propionamide is an organic compound characterized by the presence of a nitrophenyl group attached to a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)propionamide typically involves the reaction of 4-nitroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group of 4-nitroaniline to form the desired product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors, automated temperature control systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-Nitrophenyl)propionamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products:
Reduction: 4-Aminophenylpropionamide.
Substitution: Various substituted phenylpropionamides depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and propionamide.
Scientific Research Applications
N-(4-Nitrophenyl)propionamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)propionamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but with an acetyl group instead of a propionyl group.
N-(4-Nitrophenyl)benzamide: Contains a benzoyl group instead of a propionyl group.
N-(4-Nitrophenyl)methanamide: Features a formyl group instead of a propionyl group.
Uniqueness: N-(4-Nitrophenyl)propionamide is unique due to its specific propionamide moiety, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
N-(4-nitrophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRFANWCYGWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197546 | |
Record name | Propanamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4850-93-5 | |
Record name | Propanamide, N-(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the degradation of N-(4-Nitrophenyl)propionamide by microorganisms?
A1: Research indicates that a specific Gram-negative, rod-shaped bacterium, identified as strain 28/1, can utilize this compound as a source of carbon and nitrogen. [, ] This bacterium achieves this through the action of an inducible amidase enzyme. This enzyme catalyzes the hydrolysis of the amide bond present in this compound and other similar compounds, ultimately leading to their degradation. [, ] The efficiency of this degradation process is influenced by the structure of the side chain attached to the anilide group, as well as the nature of the substituents on the aniline ring. [, ]
Q2: What is significant about the crystal structure of this compound?
A2: The crystal structure of this compound reveals key details about its molecular conformation and intermolecular interactions. [] The propionamide fragment and the benzene ring within the molecule are not coplanar but are slightly twisted relative to each other, forming a dihedral angle of 12.86 degrees. [] Importantly, the crystal packing of this compound is stabilized by intermolecular hydrogen bonds. These bonds, specifically N—H⋯O interactions, link the molecules together, forming linear chains that extend along the crystallographic a-axis. []
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